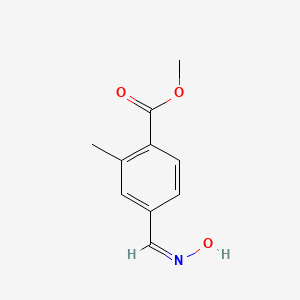

Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate is an organic compound with a complex structure that includes a benzoate ester and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate typically involves the reaction of methyl 4-formyl-2-methylbenzoate with hydroxylamine hydrochloride. The reaction is carried out in an ethanol-water mixture and heated to around 45°C for 18 hours . This method ensures the formation of the oxime group, which is crucial for the compound’s reactivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime group can be reduced to form amines.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate exerts its effects depends on its specific application. In biological systems, the oxime group can interact with various enzymes or receptors, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing the active form of the compound.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-((hydroxyimino)methyl)-1-naphthalenecarboxylate: Similar structure but with a naphthalene ring instead of a benzene ring.

(Z)-3-[(aryl)(hydroxyimino)methyl]-2-cyclohexyl-1-(cyclohexylamino)imidazo[5,1-a]isoquinolinium chlorides: Contains an imidazo[5,1-a]isoquinolinium core.

Uniqueness

Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate is unique due to its specific combination of an oxime and ester functional group on a methylbenzoate backbone

Biological Activity

Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound has a molecular formula of C10H11N1O3 and a molar mass of approximately 191.20 g/mol. The compound features a hydroxyimino group that is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways, which are critical for programmed cell death.

Enzyme Inhibition

This compound acts as an inhibitor for specific enzymes involved in metabolic pathways. Research indicates that it can inhibit the activity of certain cytochrome P450 enzymes, which play a significant role in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial pathogens. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated MIC values ranging from 32 to 128 µg/mL across different strains, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 64 |

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on HeLa cells. The compound was administered at varying concentrations (0, 10, 25, 50 µM) over a period of 24 hours. Cell viability was assessed using an MTT assay.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The results indicated a dose-dependent reduction in cell viability, suggesting significant anticancer potential.

The biological activity of this compound can be attributed to its structural characteristics. The hydroxyimino group is believed to play a crucial role in binding to target proteins and enzymes, facilitating its inhibitory effects on microbial growth and cancer cell proliferation.

Interaction with Biological Targets

- Bacterial Cell Wall Synthesis : The compound disrupts peptidoglycan formation in bacteria.

- Apoptosis Induction : It activates caspases leading to programmed cell death in cancer cells.

- Cytochrome P450 Inhibition : By binding to the active site of specific cytochrome P450 enzymes, it alters drug metabolism.

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

methyl 4-[(Z)-hydroxyiminomethyl]-2-methylbenzoate |

InChI |

InChI=1S/C10H11NO3/c1-7-5-8(6-11-13)3-4-9(7)10(12)14-2/h3-6,13H,1-2H3/b11-6- |

InChI Key |

YDXABBILYJPATN-WDZFZDKYSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C=N\O)C(=O)OC |

Canonical SMILES |

CC1=C(C=CC(=C1)C=NO)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.